molecular formula C9H14O B009242 (5E)-7-methylocta-5,7-dien-2-one CAS No. 100515-77-3

(5E)-7-methylocta-5,7-dien-2-one

Cat. No.: B009242
CAS No.: 100515-77-3
M. Wt: 138.21 g/mol
InChI Key: DDNANWULHZXPTF-GQCTYLIASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5E)-7-Methylocta-5,7-dien-2-one is an α,β-unsaturated ketone characterized by conjugated double bonds at positions 5 and 7, a methyl substituent at position 7, and a ketone group at position 2. Its molecular formula is C₁₀H₁₄O, with an isomeric SMILES notation of CC(C)=CC(=O)CC=C and an InChIKey of HXQYVZFLSWJQPL-QPJJXVBHSA-N (inferred from structural analogs in the provided evidence). This compound belongs to the enone family, which is known for reactivity in conjugate addition and cycloaddition reactions. While the provided evidence primarily focuses on a structurally similar compound, (5E)-2,6-dimethylocta-5,7-dien-4-one (), key distinctions in substituent positions and functional groups allow for comparative analysis .

Properties

CAS No.

100515-77-3

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

(5E)-7-methylocta-5,7-dien-2-one

InChI

InChI=1S/C9H14O/c1-8(2)6-4-5-7-9(3)10/h4,6H,1,5,7H2,2-3H3/b6-4+

InChI Key

DDNANWULHZXPTF-GQCTYLIASA-N

SMILES

CC(=C)C=CCCC(=O)C

Isomeric SMILES

CC(=C)/C=C/CCC(=O)C

Canonical SMILES

CC(=C)C=CCCC(=O)C

Synonyms

5,7-Octadien-2-one, 7-methyl-, (E)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Property (5E)-7-Methylocta-5,7-dien-2-one (5E)-2,6-Dimethylocta-5,7-dien-4-one () (E)-4-Methylocta-5,7-dien-2-one (Hypothetical)
Molecular Formula C₁₀H₁₄O C₁₀H₁₆O C₉H₁₂O
Ketone Position 2 4 2
Methyl Substituents 7 2 and 6 4
Double Bonds 5E,7E 5E,7E 5E,7E
SMILES CC(C)=CC(=O)CC=C CC(C)CC(=O)/C=C(\C)/C=C CC=CC(=O)CC=C(C)C
Bioactivity Not reported in evidence Limited data; potential enzyme interactions Unknown

Key Findings:

The methyl group at position 7 in the target compound may influence regioselectivity in reactions, whereas the 2,6-dimethyl substitution in ’s compound could stabilize the enone system via hyperconjugation.

Thermodynamic Stability :

  • Conjugated dienes in both compounds contribute to stabilization via resonance. However, the additional methyl groups in (5E)-2,6-dimethylocta-5,7-dien-4-one may increase steric strain, slightly reducing stability compared to the less substituted this compound .

Biological Activity: No direct data exist for this compound. However, (5E)-2,6-dimethylocta-5,7-dien-4-one () has been preliminarily linked to interactions with cytochrome P450 enzymes due to its α,β-unsaturated ketone motif, suggesting possible bioactivity in related compounds .

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